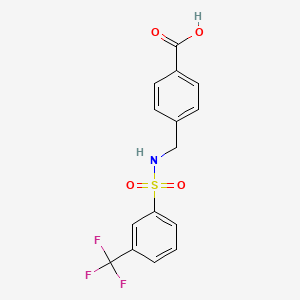

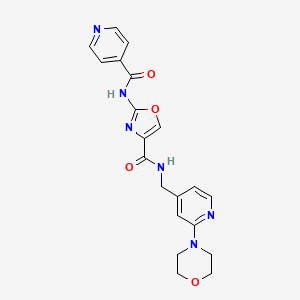

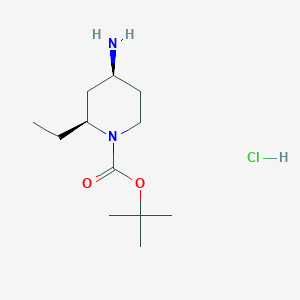

![molecular formula C13H15N3O B2737134 N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide CAS No. 952958-65-5](/img/structure/B2737134.png)

N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an acetamide group, which is a functional group consisting of a methyl group single-bonded to an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring and the acetamide group would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions, often acting as a catalyst or a building block in the synthesis of more complex molecules . Acetamide derivatives are also known to undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole compounds are generally soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Anticancer Activities

N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide derivatives have been explored for their anticancer activities. Research by Duran and Demirayak (2012) synthesized similar compounds and tested them against various human tumor cell lines. They found that certain derivatives exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Corrosion Inhibition

Another application lies in the field of corrosion inhibition. Rouifi et al. (2020) synthesized benzimidazole derivatives, which are structurally related, and evaluated their effectiveness as corrosion inhibitors for carbon steel in acidic conditions. These derivatives showed high inhibition efficiency, suggesting potential applications in material protection (Rouifi et al., 2020).

Acid-Base Properties

The study of the acid-base properties of related compounds has been conducted by Duran and Canbaz (2013). They determined the acidity constants of acetamide derivatives and found significant insights into the protonation behavior of these compounds, which is crucial for understanding their chemical behavior (Duran & Canbaz, 2013).

Pharmaceutical Research

In pharmaceutical research, related imidazole derivatives have been synthesized and evaluated for various therapeutic applications. For instance, Elz et al. (2000) studied a new class of histamine analogues for potential application as histamine H(1)-receptor agonists, providing insights into the development of new therapeutic agents (Elz et al., 2000).

Anticonvulsant Activity

Research on related compounds also includes the exploration of anticonvulsant activities. Tarikogullari et al. (2010) synthesized alkanamide derivatives with heterocyclic rings and evaluated their efficacy in controlling seizures, revealing potential applications in epilepsy treatment (Tarikogullari et al., 2010).

Luminescence Sensing

Shi et al. (2015) synthesized lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylates. These complexes displayed selective sensitivity to benzaldehyde-based derivatives, indicating their potential use in fluorescence sensing applications (Shi et al., 2015).

Antinociceptive Pharmacology

Porreca et al. (2006) conducted a study on a novel nonpeptidic bradykinin B1 receptor antagonist derived from imidazole, showing significant antinociceptive actions in various pain models. This research contributes to the understanding of pain mechanisms and the development of pain management drugs (Porreca et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-8-4-5-11(6-9(8)2)12-7-14-13(16-12)15-10(3)17/h4-7H,1-3H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAHSFHHHNNPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(N2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

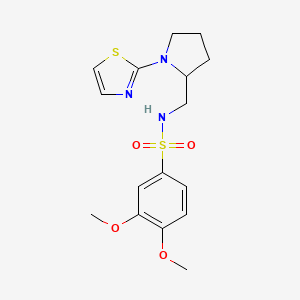

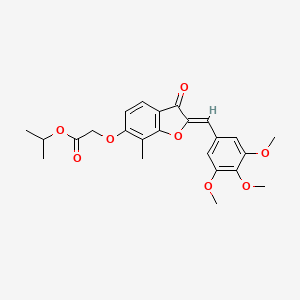

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2737061.png)

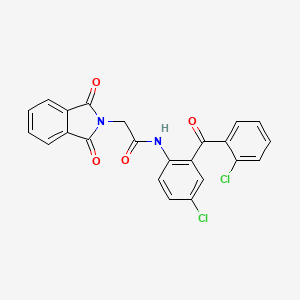

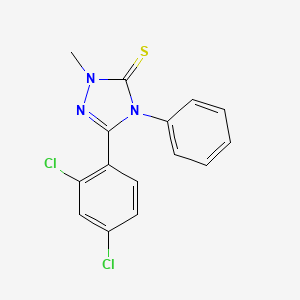

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2737069.png)

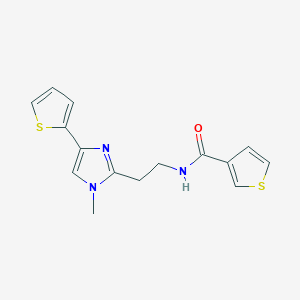

![4-chloro-N-[2-[(4-chlorobenzoyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]benzamide](/img/structure/B2737073.png)